[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of both oxazole and thiazole rings, which are known for their biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with enhanced biological activity.
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Research has focused on its anti-inflammatory, antimicrobial, and anticancer properties, with studies showing promising results in preclinical models.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability, stability, and performance.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate
- [5-(2,4-dibromophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate
- [5-(2,4-dimethylphenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate
Uniqueness
What sets [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate apart from its similar compounds is the presence of fluorine atoms. Fluorine atoms can significantly alter the compound’s chemical and biological properties, often enhancing its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in drug development and materials science.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3S/c1-8-18-13(7-23-8)15(20)21-6-10-5-14(22-19-10)11-3-2-9(16)4-12(11)17/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJLACLZPKURQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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